molecular formula C7H4ClN3O2 B3219177 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190316-31-4

4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3219177
CAS No.: 1190316-31-4
M. Wt: 197.58 g/mol
InChI Key: ILWZPBRGXGNGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-31-4) is a high-value chemical building block in pharmaceutical research and discovery. This multifunctional heteroaromatic compound features a chloro and a nitro substituent on its fused bicyclic ring system, making it a versatile intermediate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in medicinal chemistry due to its similarity to purine bases. While specific biological data for this exact derivative is limited, compounds based on this and related pyrrolopyridine isomers are extensively investigated for their therapeutic potential. In particular, pyrrolo[3,2-c]pyridine derivatives have demonstrated a significant inhibitory effect against FMS kinase , positioning them as promising candidates for the development of novel anticancer and antiarthritic drugs . This makes this compound a critical precursor for synthesizing targeted small-molecule libraries for kinase inhibitor screening. Researchers utilize this compound primarily in the synthesis of more complex molecules. The reactive chloro and nitro groups allow for sequential functionalization, enabling the rapid exploration of structure-activity relationships (SAR). Its applications are most prominent in the discovery of new agents for oncology and immunology. Handling and Safety: This compound is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) should be worn, and operations should be conducted in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-6-4(1-2-9-7)10-3-5(6)11(12)13/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWZPBRGXGNGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 3 Nitro 1h Pyrrolo 3,2 C Pyridine and Its Analogs

Strategies for Pyrrolo[3,2-c]pyridine Ring System Construction

The assembly of the 6-azaindole (B1212597) core can be approached from several distinct retrosynthetic disconnections, either by forming the pyrrole (B145914) ring from a pyridine (B92270) precursor, the pyridine ring from a pyrrole precursor, or in a synchronous fashion.

Annulation of the Pyrrole Nucleus onto a Pre-formed Pyridine Ring

A prevalent and versatile strategy for synthesizing pyrrolo[3,2-c]pyridines involves the construction of the five-membered pyrrole ring onto an appropriately functionalized, pre-existing pyridine ring. This approach leverages the well-established chemistry of pyridine derivatives.

One such method begins with substituted aminopyridines, which undergo reactions to build the adjacent pyrrole ring. For instance, a detailed synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine starts with commercially available 2-bromo-5-methylpyridine. wikipedia.org This starting material is first oxidized to the corresponding pyridine-1-oxide, which then undergoes nitration to introduce a nitro group. wikipedia.org The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is subsequently reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form a key enamine intermediate. This intermediate is then subjected to reductive cyclization using iron powder in acetic acid to construct the pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine. wikipedia.org

Another example involves the heterocyclization of 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles. almerja.com In the presence of ammonia, these compounds undergo a regioselective annulation of the pyrrole ring, utilizing the ortho-ketonitrile functionality to form the fused heterocyclic system. almerja.com

Palladium-catalyzed cross-coupling reactions are also instrumental in this approach. The Larock indole (B1671886) synthesis, for example, has been adapted for azaindole synthesis. This involves the palladium-catalyzed reaction of ortho-iodoarylamines with alkynes to build the pyrrole ring. organic-chemistry.org Similarly, a two-step, protecting-group-free method has been developed starting from chloroamino-N-heterocycles. This process involves a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to furnish the azaindole core. organic-chemistry.org

The following table summarizes representative transformations for pyrrole ring annulation onto a pyridine core.

Starting Pyridine DerivativeKey Reagents/Reaction TypeResulting AzaindoleReference
2-Bromo-5-methyl-4-nitropyridine 1-oxide1. DMF-DMA 2. Fe, Acetic Acid6-Bromo-1H-pyrrolo[3,2-c]pyridine wikipedia.org
4-Acyl-2-amino-6-chloropyridine-3,5-dicarbonitrileAmmoniaSubstituted 1H-pyrrolo[3,4-c]pyridine almerja.com
Chloroamino-N-heterocycles1. (2-ethoxyvinyl)borolane, Pd catalyst 2. Acetic AcidUnsubstituted Azaindole organic-chemistry.org

Annulation of the Pyridine Nucleus onto a Pre-formed Pyrrole Ring

Conversely, the pyridine ring can be constructed onto a pre-formed pyrrole nucleus. One established method for this transformation is the Ciamician-Dennstedt rearrangement, which involves the ring expansion of a pyrrole into a pyridine. More modern iterations of this concept have been developed. For example, a reaction that generates 3-arylpyridine motifs involves the insertion of aryl carbynyl cation equivalents into pyrrole cores. scirp.org This is achieved by using α-chlorodiazirines as thermal precursors for the corresponding chlorocarbenes, which react with pyrroles to induce a ring expansion, directly affording 3-substituted pyridines. scirp.org

A catalytic process for expanding the pyrrole ring to a pyridine ring has also been patented. This method involves reacting a compound containing a pyrrole ring with a molar excess of methanol (B129727) in the presence of an acidic refractory oxide catalyst, such as alumina-silica, at high temperatures (300-500 °C). google.com This process is applicable to pyrrole itself as well as substituted pyrroles. google.com

The nucleophilicity of pyrrole has also been harnessed to assemble bicyclic systems, which can serve as precursors or analogs. For instance, the annulation of a second ring onto pyrrole using a γ-lactone has been employed in the synthesis of natural products. researchgate.net While not directly forming a pyridine, this demonstrates the principle of building upon the pyrrole core.

Key strategies for pyridine annulation are highlighted below.

Pyrrole SubstrateKey Reagents/Reaction TypeResulting SystemReference
Substituted Pyrrolesα-Chlorodiazirines (Carbene precursor)3-Arylpyridines scirp.org
PyrroleMethanol, Alumina-Silica CatalystPyridine google.com
Pyrroleγ-LactoneFused Bicyclic System researchgate.net

Synchronous Formation of Both Rings within the 6-Azaindole System

Methods that construct both the pyrrole and pyridine rings in a more-or-less concurrent fashion offer efficient pathways to the 6-azaindole skeleton. These often involve cascade or multicomponent reactions.

The Fischer indole synthesis, a classical method for forming indoles, can be adapted for azaindole synthesis. Using microwave irradiation, the Fischer cyclization of appropriate aminopyridine precursors has proven to be an efficient cascade sequence for generating a wide range of 4- and 6-azaindoles. chemrxiv.org

Another powerful strategy is the electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. Treatment of these precursors with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can lead to a scalable and efficient synthesis of substituted 6-azaindoles. libretexts.org

The Bartoli reaction, which involves the reaction of nitroarenes with vinyl Grignard reagents, is a well-established method for indole synthesis that has been successfully applied to the synthesis of 4- and 6-azaindoles from nitropyridines. chemrxiv.orgquora.com The presence of a halogen atom at the position alpha to the pyridine nitrogen can improve the yields of this transformation. chemrxiv.org A two-step alternative to the Bartoli reaction involves reacting 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (DMFDMA) to form enamines, which then undergo reductive cyclization to provide 2,3-unsubstituted 6-azaindoles in high yields. quora.com

Direct Synthetic Pathways to 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

The synthesis of the specifically substituted this compound can be achieved either by functionalizing the parent 6-azaindole core or by carrying the required substituents through a cyclization reaction.

Sequential Halogenation and Nitration Procedures

The direct functionalization of the 1H-pyrrolo[3,2-c]pyridine ring system via electrophilic substitution presents a direct, albeit challenging, route. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. almerja.comresearchgate.net When substitution does occur, it typically favors the 3-position. researchgate.netscirp.org

While a specific procedure for the direct synthesis of this compound from the parent 6-azaindole is not widely reported, related transformations on the isomeric 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) system are informative. For example, a highly efficient and regiocontrolled route to 5-bromo-4-chloro-3-nitro-7-azaindole has been developed. libretexts.org This synthesis starts with the nitration of 4-chloro-7-azaindole, followed by a highly regioselective bromination at the 5-position. libretexts.org This demonstrates that the 3-nitro group directs the subsequent halogenation, a principle that could potentially be applied to the 6-azaindole isomer. Nitration of pyridines generally requires vigorous conditions, such as fuming nitric acid in sulfuric acid. nih.gov The successful synthesis of the 7-azaindole analogue suggests that a sequential nitration followed by chlorination on the 1H-pyrrolo[3,2-c]pyridine core is a plausible, though likely challenging, synthetic pathway.

Cyclization Reactions of Precursor Intermediates (e.g., 4-chloro-3-ethynyl-5-nitropyridin-2-amine)

A highly effective and widely used strategy for constructing substituted azaindoles involves the cyclization of a precursor that already contains the desired substituents or their precursors. The Sonogashira cross-coupling reaction is a cornerstone of this approach. wikipedia.orgresearchgate.net

This methodology typically involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with a suitably substituted halo-aminopyridine. For the synthesis of a compound like this compound, a hypothetical precursor would be a 2-amino-3-halopyridine bearing chloro and nitro groups at the 4- and 5-positions, respectively. This would be coupled with an alkyne, such as trimethylsilylacetylene (B32187). The resulting 2-amino-3-alkynylpyridine intermediate is then subjected to a cyclization reaction to form the pyrrole ring.

Research has detailed the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, which yields the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. google.comnih.gov These products are valuable intermediates for the synthesis of indole and quinoline (B57606) heterocyclic compounds. google.com The subsequent cyclization of these 2-amino-3-alkynylpyridine intermediates to form the azaindole ring can be mediated by strong bases or by copper catalysis, often under microwave irradiation to accelerate the reaction. For example, 2-amino-3-iodo-5-nitropyridine has been coupled with trimethylsilylacetylene (TMSA), followed by a copper(I)-mediated cyclization under microwave conditions to afford 5-nitro-7-azaindole. This precedent strongly supports the viability of synthesizing this compound via the cyclization of a precursor like 4-chloro-3-ethynyl-5-nitropyridin-2-amine.

The table below outlines the general Sonogashira coupling and cyclization strategy.

Precursor TypeKey Reagents/Reaction TypeResulting SystemReference
2-Amino-3-halopyridine + Terminal Alkyne1. Pd/Cu catalyst, Base (Sonogashira) 2. Base or Cu catalyst (Cyclization)Substituted 1H-pyrrolo[3,2-c]pyridine google.com
2-Amino-3-iodo-5-nitropyridine + TMSA1. Pd/Cu catalyst 2. CuI, Microwave5-Nitro-1H-pyrrolo[2,3-b]pyridine

Regioselective Nitration Strategies for Pyrrolopyridine Derivatives

The introduction of a nitro group at a specific position on the pyrrolopyridine ring system is a critical step in the synthesis of this compound and its analogs. This functionalization is typically achieved through electrophilic aromatic nitration, where controlling the regioselectivity is paramount.

A key strategy involves the nitration of a pyridine N-oxide precursor. The N-oxide group activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group to the C4 position. A documented example in the synthesis of related pyrrolo[3,2-c]pyridine derivatives involves the treatment of a substituted pyridine-1-oxide with a potent nitrating agent. nih.gov Specifically, a compound like 2-bromo-5-methylpyridine-1-oxide can be converted to 2-bromo-5-methyl-4-nitropyridine 1-oxide using fuming nitric acid in a sulfuric acid medium. nih.gov This method highlights the use of harsh acidic conditions to achieve the desired nitration.

The general principles of electrophilic aromatic nitration are well-established, but their application to complex heterocyclic systems like pyrrolopyridines requires careful consideration of the substrate's electronic properties. nih.gov The choice of nitrating agent and reaction conditions is crucial to avoid over-nitration and ensure high regioselectivity. nih.govnih.gov While traditional methods often employ corrosive mixed acids, research into milder and more environmentally benign protocols is ongoing. nih.gov

The subsequent steps to form the pyrrolo[3,2-c]pyridine ring system after nitration involve the reaction of the nitro-substituted pyridine intermediate with reagents like N,N-dimethylformamide dimethyl acetal, followed by reductive cyclization, often using iron powder in acetic acid, to construct the fused pyrrole ring. nih.gov

Advanced Synthetic Techniques and Reagents

The construction and functionalization of the 1H-pyrrolo[3,2-c]pyridine scaffold leverage a range of modern synthetic methods. These techniques enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, crucial for building the complex architecture of the target molecule and its derivatives.

Application of Organometallic Reagents (e.g., Grignard Reagents) in Carbon-Carbon Bond Formation

Organometallic reagents are powerful tools for creating carbon-carbon bonds in the synthesis of pyridine-containing heterocycles. While direct application to this compound is specific, the principles are demonstrated in the functionalization of the broader pyridine and pyrrolopyridine families.

Pyridines and their derivatives can be site-selectively metalated using strong bases like lithium diisopropylamide (LDA) to generate organolithium species. rsc.org These intermediates can then react with various electrophiles to introduce new carbon-based substituents. rsc.org This approach offers precise control over the position of functionalization. rsc.orgresearchgate.net

Grignard reagents are also employed in pyridine chemistry. For instance, they can add to pyridine N-oxides, and subsequent treatment with reagents like acetic anhydride can lead to 2-substituted pyridines. organic-chemistry.org Another strategy involves the reaction of Grignard reagents with N-silylated pyridines, which directs the addition to the 4-position. researchgate.net These methods provide pathways to alkyl and aryl-substituted pyridines, which are precursors or analogs of the pyrrolo[3,2-c]pyridine system.

Reagent TypeApplication in Pyridine SynthesisTypical ReactionReference
OrganolithiumSite-selective metalation followed by electrophilic quenchPyridine + LDA -> 2-Lithiopyridine -> Reaction with R-X rsc.org
Grignard ReagentAddition to activated pyridinesPyridine N-oxide + R-MgX -> 2-Substituted Pyridine organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of pyrrolopyridine derivatives. The Suzuki-Miyaura coupling, in particular, has been effectively used to introduce aryl and heteroaryl groups at specific positions of the pyrrolo[3,2-c]pyridine core.

A prominent example is the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines. This is achieved by coupling a halogenated precursor, such as 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, with various arylboronic acids. nih.gov The reaction is typically catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium carbonate. nih.gov This method allows for the creation of a diverse library of compounds by varying the boronic acid coupling partner. nih.gov

The Buchwald-Hartwig amination, another important palladium-catalyzed reaction, is used for forming carbon-nitrogen bonds. While direct examples on the this compound are specific, this reaction is broadly applied to synthesize amino-substituted heterocycles, which can be key intermediates or final products. The functionalization of related pyrrolopyrimidine scaffolds often utilizes various palladium-catalyzed cross-coupling reactions, including the Stille and Sonogashira reactions, demonstrating the versatility of this catalytic approach. osi.lvresearchgate.net

Table of Suzuki-Miyaura Coupling Reaction Components:

Component Example Function
Substrate 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Halogenated heterocyclic core
Coupling Partner Substituted Phenylboronic Acid Introduces the aryl group
Catalyst Pd(PPh₃)₄ Facilitates the C-C bond formation
Base K₂CO₃ Activates the boronic acid

Domino and Multicomponent Reaction Strategies for Pyrrolo[3,2-c]pyridine Assembly

Domino and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like the pyrrolo[3,2-c]pyridine core from simple starting materials in a single pot.

One notable strategy is a two-step multicomponent synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones. rsc.org This method involves mixing readily available starting materials under mild conditions, often using a recyclable solid acid catalyst, which aligns with the principles of green chemistry. rsc.org Another multicomponent domino reaction for synthesizing pyrrolo[3,2-c]pyridin-4-one derivatives involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, two equivalents of an amine, and a β-nitrostyrene, catalyzed by acetic acid. researchgate.net

While some domino strategies lead to isomeric systems like pyrrolo[3,2-d]pyrimidines through C-N coupling and hydroamination reactions, the underlying principle of forming multiple bonds in a single cascade is a powerful tool in heterocyclic chemistry. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net These reactions are characterized by their high bond-forming efficiency and ability to rapidly generate molecular complexity. rsc.orgresearchgate.net

Functional Group Transformations and Protecting Group Chemistry in Synthetic Sequences

The synthesis of a complex molecule like this compound often necessitates various functional group interconversions and the use of protecting groups to ensure the chemo- and regioselectivity of the reactions.

Key functional group transformations in the synthesis of pyrrolopyridine analogs include:

Oxidation: The conversion of a pyridine to a pyridine N-oxide is a common initial step to activate the ring for subsequent reactions like nitration. nih.govnih.gov

Reduction: The reduction of a nitro group to an amine is a crucial step in many synthetic pathways. This can be accomplished using reagents like iron powder in acetic acid or tin(II) chloride (SnCl₂) in ethanol. nih.govnih.gov This amino group can then be further functionalized.

Amide Formation: Amines on the pyrrolopyridine scaffold can be converted to amides via reaction with acyl chlorides or through peptide coupling reagents like EDCI and HOBt. nih.gov

Protecting groups are essential for masking reactive sites, such as the pyrrole N-H, during the synthetic sequence. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

SEM Group: The 2-(trimethylsilyl)ethoxy)methyl (SEM) group is sometimes used to protect the pyrrole nitrogen in related heterocyclic syntheses. mdpi.com

Benzoyl Group: The benzoyl group can be used to protect amino functionalities. nih.gov

Boc Group: The tert-butyloxycarbonyl (Boc) group is another common N-protecting group in pyrrole chemistry. sci-hub.se

The strategic use of these transformations and protecting groups allows for the systematic construction and elaboration of the this compound molecule and its analogs. sci-hub.se

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Nitro 1h Pyrrolo 3,2 C Pyridine

Electronic Structure and Reactivity Profiles of the Fused System

The electronic characteristics of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine are largely dictated by the interplay of the electron-donating pyrrole (B145914) ring and the electron-withdrawing pyridine (B92270) ring, further modulated by the attached chloro and nitro substituents.

Electron-Withdrawing Effects of Chlorine and Nitro Substituents

The chlorine atom at the C-4 position and the nitro group at the C-3 position exert strong electron-withdrawing effects on the pyrrolo[3,2-c]pyridine core. Both groups are powerfully deactivating, significantly reducing the electron density of the aromatic system. This effect is particularly pronounced on the pyridine ring, making it highly electron-deficient. The combination of a pyridine nitrogen and these two substituents renders the entire heterocyclic system less reactive towards electrophilic attack compared to unsubstituted pyrrole or even pyridine itself.

Susceptibility to Electrophilic Aromatic Substitution (e.g., at Pyrrole C-3)

While the fused ring system is generally deactivated towards electrophilic aromatic substitution, any such reaction would preferentially occur on the more electron-rich pyrrole ring. In unsubstituted pyrrole, electrophilic substitution typically favors the C-2 position due to the greater stabilization of the cationic intermediate. libretexts.org However, in this compound, the C-3 position is already substituted with a nitro group. Therefore, further electrophilic attack is highly disfavored. If forced under harsh conditions, substitution might occur at the remaining open position on the pyrrole ring, but this is generally not a facile transformation. The deactivating nature of the existing substituents makes electrophilic substitution a challenging endeavor for this molecule.

Nucleophilic Aromatic Substitution at the C-4 Position

The C-4 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNA r). stackexchange.com This is a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring and the chloro and nitro substituents. The nitrogen atom and the nitro group effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.com This makes the displacement of the chlorine atom at C-4 by various nucleophiles a key and synthetically useful reaction for this class of compounds. This reactivity is a well-established principle in pyridine chemistry, where positions ortho and para to the ring nitrogen are susceptible to nucleophilic attack. stackexchange.comyoutube.com The presence of the additional nitro group further enhances this reactivity.

Chemical Transformations of the Nitro Group

The nitro group at the C-3 position is a versatile functional handle that can be transformed into a variety of other nitrogen-containing groups, most notably through reduction.

Reduction Pathways to Amino and Other Nitrogen-Containing Functional Groups (e.g., via Pd/C, H₂, or Stannous Chloride)

The reduction of the nitro group in this compound to an amino group is a common and crucial transformation. This can be achieved through several established methods:

Catalytic Hydrogenation: The use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is a highly effective method for reducing aromatic nitro groups to amines. commonorganicchemistry.comnih.gov This method is generally clean and provides high yields. commonorganicchemistry.com

Metal/Acid Reduction: Another common approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Stannous chloride (SnCl₂) is also a mild and effective reagent for this purpose. commonorganicchemistry.com These methods are often preferred when catalytic hydrogenation might affect other functional groups in the molecule. commonorganicchemistry.com

These reduction methods provide a direct pathway to 4-chloro-3-amino-1H-pyrrolo[3,2-c]pyridine, a valuable intermediate for further synthetic modifications.

Mechanistic Analysis of Nitro Group Reductions

The reduction of aromatic nitro compounds is a complex process that proceeds through several intermediates. The classical Haber-Lukashevich mechanism for nitrobenzene (B124822) hydrogenation provides a general framework for understanding these transformations. orientjchem.orgresearchgate.net The process is believed to involve the sequential addition of hydrogen, leading to the formation of nitrosobenzene (B162901) and phenylhydroxylamine as key intermediates before the final amine product is formed. researchgate.net

The specific mechanism can be influenced by the catalyst and reaction conditions. For instance, the Dorfman orbital theory of catalysis offers a more detailed perspective, considering the coordination of the nitro compound and its intermediates with the catalyst surface. orientjchem.org The reaction can proceed through different pathways depending on how the substrate interacts with the catalyst. orientjchem.org While the precise mechanistic details for this compound have not been extensively reported, the general principles of aromatic nitro group reduction are applicable. The electronic nature of the pyrrolopyridine ring system and the presence of the chloro substituent likely influence the kinetics of the reduction but not the fundamental mechanistic pathway.

Reactivity of the Chlorine Substituent

The chlorine atom at the C-4 position of the pyrrolo[3,2-c]pyridine ring is activated towards nucleophilic substitution by the adjacent electron-withdrawing nitro group and the pyridine nitrogen. This activation facilitates a range of chemical transformations.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org This reaction typically involves the treatment of an aryl halide with an organometallic reagent, such as an organolithium or Grignard reagent, to generate a new organometallic species. nih.govwikipedia.org The rate of exchange is generally faster for heavier halogens (I > Br > Cl). wikipedia.org

While specific studies on halogen-metal exchange reactions for this compound are not extensively documented in publicly available literature, the general principles of this reaction on chloro-nitro aromatic systems are well-established. For related chloro-nitroaromatic compounds, these exchanges are feasible, though they may require carefully controlled conditions to compete with other potential side reactions, such as nucleophilic attack on the nitro group or the aromatic ring itself. The presence of the acidic N-H proton on the pyrrole ring would also need to be considered, as it could be deprotonated by the organometallic reagent, necessitating the use of excess reagent or a protection strategy. nih.gov

A common approach for halogen-metal exchange on substrates with acidic protons involves the use of a combination of a Grignard reagent and an organolithium reagent. nih.gov For instance, a protocol using i-PrMgCl and n-BuLi has been developed for bromoheterocycles with acidic protons, which could potentially be adapted for this compound. nih.gov

Nucleophilic Displacement and Associated Rearrangement Mechanisms

The chlorine atom at C-4 is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the para-nitro group and the pyridine nitrogen atom stabilizes the Meisenheimer complex intermediate, thus facilitating the displacement of the chloride ion by a variety of nucleophiles. nih.govmdpi.com

Studies on analogous systems, such as 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, have demonstrated successful nucleophilic substitution of the chlorine atom with nucleophiles like sodium azide (B81097), amines, and thiophenol. researchgate.net In the case of this compound, similar reactivity is expected. For example, reaction with amines would lead to the corresponding 4-amino-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives.

Rearrangements associated with nucleophilic displacement on this scaffold are not commonly reported. However, in related nitro-substituted heterocyclic systems, intramolecular cyclizations following a primary nucleophilic substitution have been observed. For instance, the substitution of a chlorine atom by an azide group can be followed by thermal cyclization of the resulting azide, leading to the formation of a new fused ring system. researchgate.net

Pyrrole Ring Reactivity and N-1 Functionalization

The pyrrole ring in the this compound system is generally electron-rich, but its reactivity is modulated by the fused pyridine ring and its substituents.

Electrophilic Attack Specificity on the Pyrrole Moiety

In general, electrophilic substitution on the pyrrole ring occurs preferentially at the α-position (C-2 or C-5) due to the greater stabilization of the cationic intermediate through resonance. libretexts.orglibretexts.org In the case of 1H-pyrrolo[3,2-c]pyridine (5-azaindole), the pyrrole ring is more activated towards electrophilic attack than the pyridine ring.

Alkylation and Arylation at the N-1 Position

The nitrogen atom of the pyrrole ring (N-1) is a site for functionalization, typically through deprotonation followed by reaction with an electrophile. The N-H proton of pyrrole is weakly acidic and can be removed by a strong base to generate a nucleophilic pyrrolide anion. wikipedia.org

In the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives, N-arylation has been achieved using Chan-Lam coupling conditions. For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine has been N-arylated with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate (B1210297) and pyridine. nih.govsemanticscholar.org This suggests that similar conditions could be applied for the N-arylation of this compound.

The following table summarizes the expected reactivity based on analogous systems:

Reaction TypeReagents and Conditions (General)Expected Product
Nucleophilic Displacement Various nucleophiles (e.g., R-NH₂, R-SH, NaN₃)4-substituted-3-nitro-1H-pyrrolo[3,2-c]pyridines
N-Arylation Arylboronic acid, Cu(OAc)₂, base1-Aryl-4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridines
N-Alkylation Strong base (e.g., NaH), alkyl halide1-Alkyl-4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridines
Electrophilic Substitution Electrophile (e.g., NBS, NCS)2-Halo-4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridines

Derivatization and Synthetic Utility of 4 Chloro 3 Nitro 1h Pyrrolo 3,2 C Pyridine

Synthesis of Substituted Pyrrolo[3,2-c]pyridine Derivatives

The functional groups of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine—the chloro group, the nitro group, and the pyrrole (B145914) NH—are key sites for derivatization. The chlorine atom at the C4 position, being on an electron-deficient pyridine (B92270) ring, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse 4-substituted pyrrolo[3,2-c]pyridine derivatives.

Furthermore, the nitro group at the C3 position can be readily reduced to an amino group. This transformation introduces a new nucleophilic site and a point for further functionalization, such as acylation, sulfonylation, or diazotization followed by substitution. The resulting 3-amino-4-substituted-1H-pyrrolo[3,2-c]pyridines are valuable precursors for building more elaborate structures. The pyrrole nitrogen can also undergo reactions such as N-alkylation or N-acylation, further expanding the accessible chemical space.

Role as a Versatile Synthetic Building Block and Chemical Intermediate

The pyrrolo[3,2-c]pyridine core is a recognized scaffold in the development of pharmacologically active agents, particularly kinase inhibitors. tandfonline.com Derivatives have shown inhibitory activity against enzymes like FMS kinase (CSF-1R), making them promising candidates for the development of drugs for cancer and inflammatory conditions such as arthritis. tandfonline.comnih.gov

The strategic placement of the chloro and nitro groups on the this compound backbone makes it an ideal starting point or intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, the chloro group can be replaced by various moieties via cross-coupling or SNAr reactions to probe interactions within a biological target's binding site. Subsequently, reduction of the nitro group to an amine allows for the introduction of a second vector of diversity, enabling fine-tuning of a compound's physicochemical and pharmacological properties.

Strategies for Scaffold Functionalization

The dual functionality of this compound allows for a multitude of functionalization strategies to build molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The chloro group at C4 can participate in reactions like the Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups. While direct examples starting from this compound are not extensively documented, analogous transformations on related halogenated pyrrolopyridines are well-established. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives have been successfully coupled with a wide range of arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ to produce 6-aryl-1H-pyrrolo[3,2-c]pyridines. nih.govsemanticscholar.org This reaction is generally tolerant of various functional groups on the boronic acid partner, allowing for the installation of substituted phenyl, tolyl, and other aromatic systems. nih.govsemanticscholar.org

A similar strategy could be applied to this compound, where the C4-chloro atom serves as the leaving group for the oxidative addition step in the catalytic cycle. The reaction would typically involve a palladium catalyst, a base such as K₂CO₃, and a suitable solvent system like 1,4-dioxane/water, often under thermal or microwave conditions. nih.gov

Table 1: Examples of Suzuki Cross-Coupling on a Related Pyrrolo[3,2-c]pyridine Scaffold The following data is based on the coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids as an illustrative example of this type of transformation. nih.gov

Arylboronic AcidProductCatalyst / BaseYield
m-Tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePd(PPh₃)₄ / K₂CO₃94%
4-Ethoxyphenylboronic acid6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePd(PPh₃)₄ / K₂CO₃57%
4-Fluorophenylboronic acid6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePd(PPh₃)₄ / K₂CO₃85%
4-Chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePd(PPh₃)₄ / K₂CO₃32%
o-Tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePd(PPh₃)₄ / K₂CO₃65%

Amide and urea (B33335) functionalities are prevalent in medicinal chemistry, contributing to molecular recognition through hydrogen bonding. The derivatization of the pyrrolo[3,2-c]pyridine scaffold with these groups can be achieved following the reduction of the C3-nitro group to a 3-amino group. The resulting aniline-like functionality can readily react with activated carboxylic acids (like acyl chlorides or acid anhydrides) or isocyanates to form the corresponding amides and ureas.

Research on related pyrrolo[3,2-c]pyridine derivatives has demonstrated the synthesis and biological evaluation of diarylamides and diarylureas for FMS kinase inhibition. tandfonline.com In a typical synthetic sequence, a chloro-substituted pyrrolopyridine is first reacted with a nitroaniline, followed by reduction of the nitro group. The resulting diamine intermediate can then be acylated. For this compound, a more direct route would involve reduction of its C3-nitro group to give 4-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine. This key intermediate can then be N-acylated with various benzoyl chlorides to produce a library of 3-benzamido derivatives or reacted with different isocyanates to yield 3-ureido compounds.

The pyrrole nitrogen of the 1H-pyrrolo[3,2-c]pyridine system is nucleophilic and can be functionalized through alkylation and acylation reactions. N-alkylation is typically performed using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or acetonitrile. N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine.

These reactions allow for the introduction of substituents at the N1 position, which can significantly modulate the compound's properties. For instance, attaching specific groups at this position can alter solubility, metabolic stability, and target-binding interactions. In the synthesis of colchicine-binding site inhibitors based on the pyrrolo[3,2-c]pyridine scaffold, a key step involves the N-arylation with 3,4,5-trimethoxyphenylboronic acid using copper(II) acetate (B1210297), demonstrating that even more complex groups can be installed at this position. nih.gov

Construction of Higher-Order Heterocyclic Architectures

The functional groups on the this compound ring can be utilized to construct more complex, fused heterocyclic systems. After reduction of the nitro group to an amine, the resulting 3-amino-4-chloro-1H-pyrrolo[3,2-c]pyridine possesses two adjacent functionalities ripe for cyclization reactions.

For example, this ortho-chloro-amino arrangement is a classic precursor for building a new ring fused to the pyridine moiety. Reaction with a one-carbon synthon, such as formic acid or its derivatives, could lead to the formation of a pyrimidine (B1678525) ring, yielding a pyrrolo[3,2-e]pyrimido[4,5-b]pyridine system. Alternatively, reaction with β-ketoesters could be used to construct a new, fused pyridine ring, leading to a pyrrolo-naphthyridine derivative. The development of synergetic copper/zinc-catalyzed annulation reactions to create fused 1H-pyrrolo[3,2-c]quinoline systems from related starting materials highlights the utility of the pyrrolopyridine core in synthesizing complex polycyclic architectures. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. For 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, the expected molecular formula is C₇H₄ClN₃O₂. HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places). This experimental mass would then be compared to the calculated exact mass of the proposed formula, providing unambiguous confirmation. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the main M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insight into the compound's structure. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. Expected fragmentation pathways for this compound would likely involve the loss of the nitro group (NO₂) or cleavage of the bicyclic ring system.

Technique Information Yielded Expected for C₇H₄ClN₃O₂
HRMS Precise molecular mass and formulaConfirmation of molecular formula C₇H₄ClN₃O₂ through exact mass measurement and isotopic pattern for Chlorine.
Fragmentation Analysis (MS/MS) Structural connectivityIdentification of fragments corresponding to loss of NO₂, Cl, and cleavage of the pyrrolopyridine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A full NMR analysis, including 1D (¹H and ¹³C) and 2D experiments, would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-exchangeable protons in the molecule. Based on the structure, four signals in the aromatic region and one broad signal for the N-H proton of the pyrrole (B145914) ring would be anticipated. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electronic nature of the bicyclic heteroaromatic system.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. For the expected C₇ structure, seven distinct signals would be observed. The chemical shifts would vary widely, with carbons attached to electronegative atoms (Cl, N) and those in the nitro-substituted position appearing at a lower field (higher ppm). nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are present in this structure).

2D-NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. organicchemistrydata.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. researchgate.net It would be used to identify which protons are adjacent to each other on the pyridine (B92270) and pyrrole rings, helping to piece together the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). researchgate.net It allows for the unambiguous assignment of a proton's chemical shift to its corresponding carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). researchgate.net This is particularly powerful for connecting different fragments of the molecule and for identifying the positions of substituents and quaternary (non-protonated) carbons. For instance, HMBC could show correlations from the pyrrole N-H proton to carbons in both rings, confirming the fused ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a planar molecule like this, NOESY would primarily confirm the through-bond connectivities established by COSY but could be critical in more complex derivatives for determining stereochemistry.

2D-NMR Technique Purpose Expected Correlations for this compound
COSY Maps ¹H-¹H couplingsCorrelations between adjacent protons on the pyridine and pyrrole rings.
HSQC Correlates protons to their directly attached carbonsEach CH signal in the ¹H spectrum would correlate to a specific signal in the ¹³C spectrum.
HMBC Shows long-range ¹H-¹³C couplings (2-3 bonds)Correlations from protons to neighboring carbons and across the ring fusion, confirming substituent positions.
NOESY Identifies protons that are close in spaceCorrelations between spatially proximate protons, confirming structural assignments.

For a rigid, planar aromatic system like this compound, extensive conformational studies are generally not necessary. The molecule is expected to have a fixed, planar conformation. However, in derivatives with flexible side chains, advanced NMR techniques, such as measuring specific NOEs or rotational barriers, could be employed to determine preferred conformations.

X-ray Crystallography for Solid-State Structure Determination and Charge Density Analysis

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov It would serve as the ultimate confirmation of the connectivity established by NMR and mass spectrometry. Furthermore, high-resolution X-ray diffraction data could be used for charge density analysis, offering insights into the electronic distribution within the molecule and the nature of its chemical bonds.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Structure and Photophysical Properties

UV-Visible absorption spectroscopy would be used to study the electronic transitions within the molecule. The spectrum would likely show absorption bands corresponding to π → π* transitions characteristic of the conjugated pyrrolopyridine aromatic system. researchgate.net The presence of the nitro group, a strong chromophore, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted parent compound.

Fluorescence or emission spectroscopy would measure the light emitted by the compound after it has been excited by absorbing light. Many heteroaromatic compounds are fluorescent. These measurements would provide information on the compound's potential as a fluorophore, including its emission wavelength and quantum yield. The combined absorption and emission data are fundamental to understanding the molecule's electronic structure and photophysical behavior.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine. These methods allow for a detailed examination of the electronic structure, which is fundamental to understanding the compound's reactivity and potential applications.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov

For substituted nitropyridines, the presence of the electron-withdrawing nitro group significantly influences the electron density distribution and the energies of the frontier orbitals. In a related compound, 2-Amino-3-bromo-5-nitropyridine, DFT calculations have shown that the HOMO is primarily located on the amino group and the pyridine (B92270) ring, while the LUMO is concentrated on the nitro group. This distribution suggests that the amino group is the primary site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for this molecule provides insights into its biological activity. researchgate.net

While specific calculations for this compound are not extensively reported, analogous studies on related nitrated heterocyclic systems provide a basis for predicting its electronic properties. The electron-withdrawing nature of both the chloro and nitro substituents is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The electron density would be significantly polarized, with a decrease in electron density on the pyridine ring and an accumulation on the nitro group.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Nitropyridine

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.8
HOMO-LUMO Gap (ΔE)3.7

Note: The values in this table are illustrative and based on DFT calculations for a similar nitropyridine derivative. Actual values for this compound may vary.

Computational Elucidation of Reaction Pathways and Transition State Geometries

Computational methods are invaluable for mapping out potential reaction pathways and identifying the geometries of transition states. This information is critical for understanding reaction mechanisms and predicting product formation. For instance, in the synthesis of related pyrrolo[3,2-c]pyridine derivatives, a key intermediate is often a nitrated pyridine oxide, which undergoes subsequent reactions to form the final product. semanticscholar.org

The reactivity of this compound is dictated by the interplay of the chloro and nitro substituents on the pyrrolopyridine core. The nitro group strongly directs nucleophilic substitution, while the chloro group itself is a potential leaving group in such reactions. Quantum chemical calculations can model the energetics of these substitution reactions, determining the activation barriers and the stability of intermediates. For example, the reaction of a related compound, 4-chloro-3-nitrocoumarin, with nucleophiles has been shown to proceed via a reductive coupling mechanism directed by the nitro group. rsc.org

Investigations into Aromaticity and Tautomeric Equilibria

The aromaticity of the pyrrolo[3,2-c]pyridine system is a key determinant of its stability and reactivity. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). The presence of the chloro and nitro substituents can influence the degree of aromaticity of both the pyrrole (B145914) and pyridine rings.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a common phenomenon in heterocyclic compounds containing N-H bonds. For 1H-pyrrolo[3,2-c]pyridine derivatives, different tautomeric forms can exist, and their relative stabilities can be assessed using quantum chemical calculations. These calculations can predict the most stable tautomer in different environments (gas phase or solution), which is crucial for understanding its chemical behavior and biological interactions.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of this compound and its interactions with other molecules, particularly in a biological context.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional shapes that a molecule can adopt. For a relatively rigid scaffold like pyrrolo[3,2-c]pyridine, the conformational flexibility is limited. However, molecular dynamics (MD) simulations can provide insights into the vibrational motions and the dynamic behavior of the molecule in a solvent environment. These simulations track the movements of atoms over time, offering a more realistic picture of the molecule's behavior than static models.

Theoretical Ligand-Receptor Interaction Modeling (e.g., binding mode predictions for scaffold-based design)

A significant application of molecular modeling for compounds like this compound is in the field of drug design. The pyrrolo[3,2-c]pyridine scaffold has been identified as a promising core for the development of inhibitors for various kinases, such as FMS kinase. nih.gov Molecular docking studies are used to predict how a ligand (in this case, a derivative of this compound) might bind to the active site of a target protein.

These models can predict the binding orientation, identify key interactions such as hydrogen bonds and hydrophobic contacts, and estimate the binding affinity. For example, in a study of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site in tubulin, molecular modeling suggested that the compounds form hydrogen bonds with specific amino acid residues in the binding pocket. nih.govsemanticscholar.org Such insights are invaluable for the rational design of new, more potent and selective inhibitors. The chloro and nitro groups of this compound would play a significant role in its interaction with a receptor, influencing its binding mode and affinity through electrostatic and steric effects.

Quantitative Structure-Property Relationship (QSPR) Modeling

Extensive searches of scientific literature and chemical databases have revealed no specific Quantitative Structure-Property Relationship (QSPR) models developed for the compound this compound. QSPR studies are computational methods that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. Such models are valuable in medicinal chemistry and material science for predicting the properties of new compounds without the need for experimental synthesis and testing.

While general QSPR methodologies are well-established, their application to a specific compound like this compound requires dedicated research to generate the necessary experimental data and build a predictive model. The absence of such studies in the public domain indicates that this particular compound has likely not been a focus of extensive QSPR-based research.

In Silico Prediction of Chemical Reactivity Descriptors

There is a lack of published research detailing the in silico prediction of chemical reactivity descriptors specifically for this compound. Chemical reactivity descriptors are theoretical parameters derived from computational quantum chemistry methods, such as Density Functional Theory (DFT), which provide insights into the reactivity of a molecule.

Typically, a computational study would calculate descriptors such as:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental descriptors that indicate a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

Fukui Functions: These are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Without specific computational studies on this compound, no data for these reactivity descriptors can be provided.

Computational Estimation of Physicochemical Parameters Relevant to Chemical Design

No specific computational studies reporting the estimated physicochemical parameters for this compound are available in the surveyed literature. The computational estimation of these parameters is crucial for drug design and development, as it helps in predicting the pharmacokinetic and pharmacodynamic behavior of a compound.

Key physicochemical parameters that are often computationally estimated include:

Electrotopological State (E-state) Descriptors: These indices describe the electronic and topological characteristics of each atom and functional group within a molecule, which are then used in QSPR and QSAR (Quantitative Structure-Activity Relationship) studies.

pKa: The acid dissociation constant is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding. Various computational methods, including those based on quantum mechanics and empirical approaches, are used for pKa prediction.

While computational tools for predicting such parameters exist, the specific values for this compound have not been reported in dedicated scientific studies. The table below lists some physicochemical properties for the related compound 4-chloro-1H-pyrrolo[3,2-c]pyridine that have been computationally generated and are available in public databases. nih.gov It is important to note that the presence of the nitro group in the target compound would significantly alter these values.

Physicochemical ParameterPredicted Value for 4-chloro-1H-pyrrolo[3,2-c]pyridineSource
Molecular Weight152.58 g/mol nih.gov
XLogP31.9 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count0 nih.gov
Exact Mass152.0141259 Da nih.gov
Topological Polar Surface Area28.7 Ų nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyrrolopyridines often involves multi-step sequences which can be inefficient. chemicalbook.comgoogle.com Future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic routes to 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine and its derivatives.

Key areas for investigation include:

Green Chemistry Approaches: A significant advancement would be the adoption of green solvents, particularly water. Studies on related heterocyclic systems, such as 4-chloropyrrolopyrimidines, have demonstrated that water can be an effective medium for reactions like amination, improving safety and reducing costs. nih.gov Exploring acid-promoted reactions in aqueous media for the target compound could minimize the reliance on volatile organic solvents. nih.gov

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts offers a path to more sustainable processes. Research into using solid catalysts like Pd/C and zeolites (e.g., HZSM-5) has shown success in the synthesis of other substituted pyrroles, providing high yields and allowing for easy catalyst recovery and reuse. researchgate.net Applying such catalysts to the intramolecular annulation or cross-coupling steps in the synthesis of the target compound could represent a significant improvement.

Domino and One-Pot Reactions: Consolidating multiple synthetic steps into a single operation can drastically improve efficiency. Designing domino reactions, such as a combined C-N coupling and hydroamination cascade, has proven effective for synthesizing related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.org A future goal would be to devise a one-pot strategy that constructs the this compound core from simpler, readily available precursors.

Strategy Potential Advantage Relevant Precedent
Aqueous SynthesisReduced organic waste, improved safety, lower cost.HCl-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in water. nih.gov
Heterogeneous CatalysisCatalyst reusability, simplified product purification, eco-friendly.Synthesis of pyrrole-3-carbonitriles using Pd/C and HZSM-5. researchgate.net
Domino ReactionsIncreased efficiency, reduced intermediate handling, atom economy.Domino C–N coupling/hydroamination for pyrrolo[3,2-d]pyrimidines. beilstein-journals.org

Investigation of Unconventional Reactivity Patterns and Unprecedented Transformations

The electronic properties of this compound, governed by the nitro and chloro substituents, suggest a rich and potentially complex reactivity profile that remains largely unexplored.

Future studies should focus on:

Regioselective Functionalization: The presence of multiple reactive sites allows for selective transformations. Cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are standard for functionalizing similar scaffolds. nih.govnih.gov A key research avenue is to establish the conditions for chemoselective coupling at either the C4-chloro position or other positions on the ring, which is a known challenge in related 2-iodo-4-chloropyrrolopyridines. nih.gov

Reductive Cyclization and Rearrangements: The nitro group is a versatile functional handle. As seen with 4-chloro-3-nitrocoumarin, the nitro group can direct reductive coupling and intramolecular cyclization reactions to form new fused ring systems. rsc.org Investigating the reductive coupling of this compound with various reagents could lead to novel polycyclic heterocyclic structures. Furthermore, ring rearrangements have been observed in the synthesis of 1-aryl-4-aminopyrrolo[3,2-c]pyridines, suggesting that the core scaffold can be manipulated to form alternative isomeric structures under certain conditions. nih.gov

Exploring Pericyclic Reactions: The pyrrole (B145914) moiety can participate in cycloaddition reactions. A systematic study of the dienophilic or dienic character of the this compound ring system in reactions like the Diels-Alder or [3+2] cycloadditions would be a novel area of investigation, potentially yielding complex and sterically dense molecular architectures.

Advanced Computational Prediction and Machine Learning Applications for Chemical Behavior

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, these methods can accelerate discovery.

Future research should incorporate:

Predictive Reactivity Models: Beyond simple property prediction, machine learning algorithms can be trained to forecast the outcomes of chemical reactions. By building a dataset of reactions on the pyrrolopyridine scaffold, models could predict regioselectivity, reaction yields, and the likelihood of side-product formation under various conditions.

In Silico Target Identification: Molecular docking studies have been used to evaluate pyrrolo[3,2-c]pyridine derivatives as potential inhibitors of targets like tubulin and FMS kinase. nih.govnih.gov Advanced computational techniques, such as molecular dynamics simulations and free energy calculations, could provide a more dynamic and accurate picture of the binding interactions between derivatives of this compound and various biological targets.

Pharmacokinetic and Physicochemical Property Prediction: Early-stage prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial. While basic calculations like Lipinski's rule of five are common, more sophisticated QSAR (Quantitative Structure-Activity Relationship) and machine learning models can be developed to predict a wider range of physicochemical and pharmacokinetic parameters, helping to prioritize the synthesis of compounds with more drug-like characteristics. nih.govsemanticscholar.org

Computational Approach Objective Potential Impact
Machine Learning for ReactivityPredict regioselectivity and yield of functionalization reactions.Reduce experimental optimization time; guide synthetic strategy.
Molecular Dynamics SimulationsAnalyze binding stability and conformational changes with biological targets.Provide deeper insight into mechanism of action; design more potent inhibitors.
Advanced QSAR/ADMET ModelsPredict solubility, permeability, metabolic stability, and potential toxicity.Prioritize synthesis of candidates with favorable drug-like properties.

Integration with Flow Chemistry and Automated Synthesis for Scalability and Efficiency

To bridge the gap between laboratory-scale synthesis and potential industrial application, modern automation technologies are essential. The development of scalable and efficient processes is a recurring theme in the synthesis of related heterocyclic compounds. chemicalbook.comresearchgate.net

Future directions in this area include:

Flow Chemistry Synthesis: Many reactions involved in heterocyclic synthesis, particularly those that are highly exothermic or require precise control of reaction time (e.g., nitration, organometallic reactions), are well-suited for flow chemistry. Converting key steps in the synthesis of this compound to a continuous flow process could enhance safety, improve reaction control, and facilitate easier scale-up compared to traditional batch methods.

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (catalysts, ligands, solvents, temperature) to identify optimal conditions. Applying this technology to challenging cross-coupling or functionalization steps would accelerate the discovery of efficient protocols and expand the accessible chemical space for derivatives.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine?

The compound can be synthesized via sequential functionalization of the pyrrolo[3,2-c]pyridine core. A common approach involves:

  • Chlorination : Introduce chlorine at the 4-position using reagents like POCl₃ or PCl₅ under reflux conditions.
  • Nitration : Subsequent nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Purification typically employs column chromatography (silica gel, DCM/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is the structure of this compound confirmed experimentally?

Key characterization methods include:

  • ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and nitro/chloro substituents. Coupling constants (e.g., J = 2.3–5.3 Hz) validate regiochemistry .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–Cl ≈ 1.73 Å, C–NO₂ ≈ 1.47 Å) and confirms planar geometry .
  • HRMS : Matches calculated and observed molecular ion peaks (e.g., [M+H]⁺) within ±0.001 Da .

Q. What cross-coupling reactions are feasible for modifying this compound?

The 4-chloro group is reactive in Suzuki-Miyaura couplings with arylboronic acids. For example:

  • Use Pd(PPh₃)₄ catalyst in dichloromethane/THF at 80°C.
  • Yields vary (20–60%) depending on steric/electronic effects of boronic acids .
  • Optimize with microwave-assisted synthesis to reduce reaction time .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and reactivity of the pyrrolo[3,2-c]pyridine scaffold?

Computational studies (e.g., DFT) reveal:

  • The nitro group withdraws electron density, lowering the HOMO energy (-6.2 eV) and increasing electrophilicity at the 2-position.
  • This facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Hirshfeld surface analysis highlights intermolecular interactions (e.g., NO₂···H–C) that stabilize crystal packing .

Q. What strategies mitigate low yields in Suzuki couplings involving this compound?

Contradictions in yield data (e.g., 20% vs. 59% for similar substrates ) may arise from:

  • Catalyst selection : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in sterically hindered systems.
  • Solvent effects : DMF improves solubility but may promote side reactions; THF/water mixtures enhance coupling efficiency.
  • Additives : K₂CO₃ or CsF accelerates transmetallation steps .

Q. How is regioselectivity controlled during nitration of 4-chloro-1H-pyrrolo[3,2-c]pyridine?

Mechanistic studies suggest:

  • Nitronium ion (NO₂⁺) attacks the most electron-rich position.
  • Chlorine at C4 directs nitration to C3 via inductive effects, as confirmed by ¹H NMR NOE experiments .
  • Competing pathways (e.g., C2 nitration) are minimized by low-temperature conditions (-10°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.